molecular formula C9H15Cl2N3 B1392858 1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1258641-38-1

1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No. B1392858
CAS RN: 1258641-38-1
M. Wt: 236.14 g/mol
InChI Key: UPJISLUDXYKVQF-UHFFFAOYSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Antagonists for Melanin-Concentrating Hormone Receptor-1

Derivatives of 1-(Pyridin-3-yl)pyrrolidin-3-amine have been identified as potent MCH-R1 antagonists. These compounds show good oral bioavailability and in vivo efficacy in rats, suggesting their potential in modulating melanin-concentrating hormone receptor-1 related activities (Huang et al., 2005).

Key Intermediate in Antibiotic Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a closely related compound, serves as a key intermediate in the synthesis of premafloxacin, an antibiotic developed for combating pathogens of veterinary importance (Fleck et al., 2003).

Structural Component in Biological Molecules

Pyrrolidines, such as 1-(Pyridin-3-yl)pyrrolidin-3-amine, form a fundamental structural subunit in important biological molecules like heme and chlorophyll. Their unique chemical structure, including extensive electron delocalization, contributes to their aromatic character and lack of basicity, making them significant in various biochemical applications (Anderson & Liu, 2000).

Application in Redox-Annulations

Cyclic amines, including pyrrolidines, can undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process is useful in generating ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced back to pyrrolidines, indicating their versatility in synthetic chemistry (Kang et al., 2015).

Formation of Sterically Hindered Primary Amines

Synthesis of sterically hindered primary amines from 1-(Pyridin-3-yl)pyrrolidin-3-amine analogs has been reported, indicating its utility in creating complex organic compounds with specific spatial configurations. These compounds have potential applications in various fields, including pharmaceuticals and material science (Jirkovsky et al., 1991).

Use in Coordination Chemistry

1-(Pyridin-3-yl)pyrrolidin-3-amine derivatives have been utilized in forming iron(III) complexes. These complexes are studied for their structural characteristics and potential applications in fields like catalysis and material science (Viswanathan et al., 1996).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-pyridin-3-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-3-5-12(7-8)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJISLUDXYKVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258641-38-1
Record name 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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